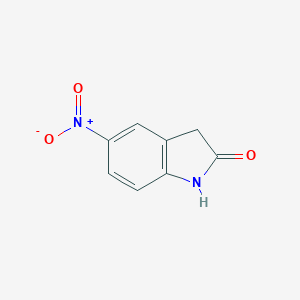

5-Nitrooxindole

説明

Significance of the Indolin-2-one Core in Contemporary Organic Synthesis and Medicinal Chemistry

The indolin-2-one, or oxindole (B195798), core is a bicyclic aromatic heterocyclic compound featuring a benzene (B151609) ring fused to a five-membered pyrrolidinone ring. researchgate.net This structural motif is of paramount importance in both organic synthesis and medicinal chemistry due to its prevalence in a wide array of natural products and synthetic molecules exhibiting potent biological activities. researchgate.netthieme-connect.com The oxindole scaffold's versatility allows for substitutions at various positions, leading to a vast chemical space for the development of novel compounds. thieme-connect.com

In organic synthesis, oxindoles serve as valuable intermediates for the construction of more complex molecular architectures, including spiro-oxindoles and other fused heterocyclic systems. researchgate.net The reactivity of the C3-position and the N-H group of the oxindole ring allows for a variety of chemical transformations, making it a key building block for synthetic chemists. thieme-connect.com

From a medicinal chemistry perspective, the indolin-2-one core is considered a "privileged scaffold" because it can interact with multiple biological targets with high affinity. thieme-connect.com This has led to the development of numerous oxindole-based therapeutic agents. A notable example is Sunitinib, an oral indolin-2-one derivative that functions as a vascular endothelial growth factor receptor (VEGFR) inhibitor and is used in the treatment of certain cancers. nih.gov The core structure of indolin-2-one is deemed essential for its antiangiogenic properties. nih.gov Derivatives of this scaffold have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govontosight.ai

Overview of Nitro-Substituted Indolin-2-ones in Advanced Research

The introduction of a nitro group onto the indolin-2-one scaffold significantly influences its chemical and biological properties. Nitro-substituted indolin-2-ones are of particular interest in advanced research due to the electron-withdrawing nature of the nitro group, which can modulate the reactivity and biological activity of the parent molecule. ontosight.ai These compounds often serve as key intermediates in the synthesis of other functionalized oxindoles, such as amino-substituted derivatives, through the reduction of the nitro group. austinpublishinggroup.com

In the context of medicinal chemistry, nitro-containing compounds have been explored for various therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. ontosight.ai The presence of the nitro group can enhance the interaction of the molecule with biological targets. ontosight.ai For instance, research has shown that certain nitro-substituted oxindole derivatives exhibit potent inhibitory activity against specific kinases, which are crucial enzymes in cell signaling pathways. aip.org The development of spiro-oxindoles containing a nitro group has also been a focus, as these complex structures are found in biologically important natural products and pharmaceuticals. researchgate.netontosight.aiontosight.ai

Historical Context of 5-Nitrooxindole in Chemical Literature

The parent compound, oxindole, was first reported by Adolf von Baeyer in 1866 through the reduction of isatin (B1672199). sjp.ac.lk The nitration of oxindole to produce nitro derivatives has been a subject of study for many years. The synthesis of this compound is typically achieved by the nitration of oxindole using a mixture of nitric acid and sulfuric acid at low temperatures. austinpublishinggroup.comgoogleapis.com

Early chemical literature focused on the synthesis and basic characterization of this compound. Over time, its utility as a synthetic intermediate became more apparent. For example, it has been used as a starting material for the synthesis of 5-aminooxindole (B107739), a valuable building block for more complex molecules. austinpublishinggroup.com More recent research has explored the biological potential of this compound and its derivatives. For instance, it has been incorporated into more complex molecular structures to investigate their cytotoxic effects on cancer cell lines. aip.org The compound has also been used in the synthesis of novel heterocyclic systems with potential pharmacological applications. chemsrc.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 20870-79-5 |

| Molecular Formula | C8H6N2O3 |

| Molecular Weight | 178.145 g/mol |

| Melting Point | 233-236 °C |

| Boiling Point | 411.4±45.0 °C at 760 mmHg |

| Density | 1.5±0.1 g/cm3 |

Data sourced from references chemsrc.comchemicalbook.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-nitro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-4-5-3-6(10(12)13)1-2-7(5)9-8/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCGHRDKVZPCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282253 | |

| Record name | 5-Nitrooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20870-79-5 | |

| Record name | 20870-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20870-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-2-oxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Nitrooxindole and Its Precursors

Classical and Contemporary Approaches to 5-Nitrooxindole Synthesis

Direct Nitration of Oxindole (B195798) Ring Systems

The most direct method for the synthesis of this compound is the electrophilic nitration of the oxindole core. This reaction typically involves treating oxindole with a nitrating agent in a strong acid medium.

A common procedure involves dissolving oxindole in cold concentrated sulfuric acid, followed by the portion-wise addition of a nitrate (B79036) salt, such as potassium nitrate. austinpublishinggroup.com The temperature is carefully controlled to remain low, often between 0 and 5°C, to prevent over-nitration and side product formation. austinpublishinggroup.com After the reaction is complete, the mixture is poured onto ice, causing the this compound product to precipitate. austinpublishinggroup.com It can then be collected by filtration and purified by recrystallization, for instance, from 50% acetic acid. austinpublishinggroup.com Yields for this method can vary, with some reports indicating around 35-41%. austinpublishinggroup.com Another modified method using a mixture of nitric acid and sulfuric acid has been reported to produce this compound in a high yield of 96%. nih.gov

Nitration of substituted oxindoles can also be achieved. For example, 3,3-diethyloxindole can be nitrated using a mixture of concentrated sulfuric acid and nitric acid at 0°C to yield 3,3-diethyl-5-nitrooxindole. mdpi.com It has been noted that nitration of indole (B1671886) with non-acidic agents like benzoyl nitrate or ethyl nitrate typically results in 3-nitro derivatives. bhu.ac.in However, under acidic conditions with nitric and sulfuric acids, the C-5 substituted product is favored. bhu.ac.in

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Oxindole | KNO₃, conc. H₂SO₄, 0-5°C, 30 min | This compound | 35% | austinpublishinggroup.com |

| Oxindole | HNO₃/H₂SO₄ | This compound | 96% | nih.gov |

| 3,3-Diethyloxindole | conc. H₂SO₄, conc. HNO₃, 0°C | 3,3-Diethyl-5-nitrooxindole | - | mdpi.com |

Synthesis from 5-Nitroisatin (B147319) and Related Precursors

An alternative and widely used pathway to this compound involves the reduction of 5-nitroisatin. 5-Nitroisatin itself is typically synthesized by the nitration of isatin (B1672199) using fuming nitric acid in concentrated sulfuric acid or a mixture of potassium nitrate and sulfuric acid. wright.edu

The reduction of the C3-carbonyl group of 5-nitroisatin to a methylene (B1212753) group to form this compound can be challenging. Standard reducing agents like sodium borohydride (B1222165) in methanol (B129727) can lead to ring-opening of the isatin lactam. researchgate.net However, a Wolff-Kishner reduction of isatin using hydrazine (B178648) hydrate (B1144303) has been successfully employed to produce oxindole. austinpublishinggroup.com A modified Wolff-Kishner reduction can be applied to 5-nitroisatin.

Another approach involves the catalytic reduction of 5-nitroisatin derivatives. For instance, N-alkyl-5-nitroisatins can be converted to the corresponding N-alkyl-5-nitroindoles using a mixed borohydride reducing agent system like ZrCl₄/NaBH₄. researchgate.netnih.gov While this yields the indole rather than the oxindole, it highlights the potential for selective reductions. The direct reduction of 5-nitroisatin to 5-nitroindole (B16589) has been reported with a modest yield of 30%. researchgate.net

The synthesis of this compound can also be achieved from other precursors. For example, 3-methylthio-5-nitrooxindole can be converted to 3-chloro-3-methylthio-5-nitrooxindole using N-chlorosuccinimide, which is then hydrolyzed to 5-nitroisatin in the presence of red mercuric oxide and boron trifluoride etherate. google.comprepchem.com This 5-nitroisatin can then be reduced to this compound.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| Isatin | KNO₃, conc. H₂SO₄, 0-4°C | 5-Nitroisatin | - | wright.edu |

| 5-Nitroisatin | Reducing Agent (e.g., modified Wolff-Kishner) | This compound | - | austinpublishinggroup.com |

| N-Alkyl-5-nitroisatin | ZrCl₄/NaBH₄, DME | N-Alkyl-5-nitroindole | - | researchgate.netnih.gov |

| 3-Methylthio-5-nitrooxindole | 1. NCS, CHCl₃; 2. HgO, BF₃·OEt₂, THF/H₂O | 5-Nitroisatin | - | google.comprepchem.com |

Alternative Synthetic Routes to the this compound Nucleus

Beyond direct nitration and reduction of isatin derivatives, other methods have been developed for constructing the this compound scaffold.

One such method is the Fischer indole synthesis . byjus.comwikipedia.org This reaction involves the cyclization of an arylhydrazone under acidic conditions. byjus.comwikipedia.org To synthesize a this compound derivative, one could start with p-nitrophenylhydrazine and a suitable keto-ester, followed by cyclization. google.com For example, the reaction of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate (B1213749) yields the corresponding hydrazone, which upon cyclization with a catalyst like polyphosphoric acid, can lead to 5-nitroindole-2-ethyl carboxylate. google.com Subsequent hydrolysis and decarboxylation steps could potentially yield this compound.

The Sandmeyer reaction offers another potential, albeit less direct, route. numberanalytics.combyjus.comlscollege.ac.inwikipedia.org This reaction transforms an aromatic amine into a diazonium salt, which can then be substituted with various functional groups. numberanalytics.combyjus.comlscollege.ac.inwikipedia.org One could envision starting with a suitably substituted aniline (B41778), converting it to a diazonium salt, and then introducing the necessary functionalities to build the oxindole ring. However, this is a more complex, multi-step approach.

Vicarious nucleophilic substitution (VNS) of nitroarenes presents a modern approach. researchgate.net For instance, reacting a nitroarene with ethyl chloroacetate (B1199739) followed by nitro group reduction and thermal cyclization can furnish oxindoles. researchgate.net This strategy could be adapted for the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. This includes the use of microwave assistance and green solvents to reduce reaction times, energy consumption, and the use of hazardous materials.

Implementation of Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purities of the desired products. researchgate.netmdpi.comorganic-chemistry.org

For the synthesis of oxindole derivatives, microwave-assisted methods have been successfully employed. For example, the decarboxylative condensation of substituted isatins with malonic or cyanoacetic acids to form 3-hydroxy-2-oxindoles has been achieved with high yields (up to 98%) in just 5-10 minutes under microwave irradiation. nih.gov Similarly, the synthesis of spirooxindoles via 1,3-dipolar cycloaddition reactions has been accomplished in as little as 5 minutes with excellent yields using microwave assistance, compared to several hours required for conventional heating. mdpi.com While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the successful application of this technology to related oxindole syntheses suggests its high potential for the nitration of oxindole or the reduction of 5-nitroisatin.

Utilization of Solvent-Free or Environmentally Benign Reaction Media (e.g., Deep Eutectic Solvents, Water)

The use of green solvents is a cornerstone of green chemistry. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While many organic reactions are not compatible with water, certain transformations can be performed in aqueous media.

Deep eutectic solvents (DESs) are a newer class of green solvents that are gaining attention. researchgate.netmdpi.commdpi.comresearchgate.net They are typically formed by mixing a quaternary ammonium (B1175870) salt with a hydrogen bond donor, creating a eutectic mixture with a melting point much lower than the individual components. mdpi.com DESs are often biodegradable, non-toxic, and inexpensive. researchgate.net They have been successfully used as media for various chemical reactions, including the synthesis of nanoparticles and as catalysts. mdpi.comresearchgate.net For example, a deep eutectic solvent made from choline (B1196258) chloride and urea (B33335) has been used as a medium for chemical synthesis. researchgate.net The application of DESs in the synthesis of this compound could offer a more sustainable alternative to traditional organic solvents.

Development of Catalytic Strategies for Sustainable Production

The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical industry to minimize environmental impact. numberanalytics.com Catalytic strategies are at the forefront of these efforts, aiming to enhance reaction rates, reduce energy consumption, and decrease waste. globalresearchonline.net In the context of this compound production, catalysis plays a crucial role in achieving sustainability. The use of catalysts is preferred over stoichiometric reagents as they are not consumed in the reaction and can often be recovered and reused, which improves atom economy. igitsarang.ac.in

Recent research has focused on the development of novel catalytic systems for various transformations. For instance, bimetallic catalysts, such as those combining nickel and palladium, have shown promise in domino reactions that can be applied to nitro-containing compounds. rsc.org The development of efficient catalysts is also critical for mitigating the formation of unwanted byproducts like nitrous oxide (N2O) in related industrial processes. rsc.org While specific catalytic syntheses for this compound are proprietary and less detailed in open literature, the broader trends in green chemistry and catalysis suggest a move towards heterogeneous catalysts for easier separation and recycling, and the use of earth-abundant metals to replace precious metal catalysts. igitsarang.ac.inresearchgate.net

Atom Economy and Waste Minimization in this compound Production

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. globalresearchonline.net The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. numberanalytics.comwordpress.com

Synthetic pathways with high atom economy are characterized by addition reactions, where all reactant atoms are incorporated into the product, achieving 100% atom economy. igitsarang.ac.in In contrast, substitution and elimination reactions often have poor atom economy due to the formation of byproducts. igitsarang.ac.in The production of this compound, which typically involves nitration of an oxindole precursor, is an electrophilic aromatic substitution reaction. The efficiency and atom economy of this process are highly dependent on the specific reagents and conditions employed.

Strategies to improve atom economy and minimize waste in chemical synthesis include the use of catalytic reagents, solvent-less reaction conditions, and the design of multi-component reactions where several starting materials are combined in a single step to form a complex product with minimal byproducts. numberanalytics.comglobalresearchonline.net For the synthesis of this compound, this translates to optimizing the nitrating agent and reaction conditions to achieve high selectivity and yield, and to developing processes where byproducts can be recycled or are environmentally benign.

Advanced Synthetic Transformations Involving this compound

This compound is a versatile intermediate that can undergo a variety of chemical transformations to produce a wide range of functionalized oxindoles. These transformations are crucial for the synthesis of biologically active molecules and complex chemical structures.

Reduction of the Nitro Group to Amino Functionality (e.g., Catalytic Hydrogenation to 5-Aminooxindole)

The reduction of the nitro group in this compound to an amino group to form 5-aminooxindole (B107739) is a fundamental transformation. This amino-functionalized oxindole is a key precursor for further derivatization, including the synthesis of various heterocyclic systems and pharmacologically active compounds.

Catalytic hydrogenation is a common and efficient method for this reduction. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. The reaction is generally clean and produces water as the only byproduct, making it an atom-economical and environmentally friendly method. Domino reactions involving the reduction of a nitro group followed by a C-N cross-coupling have been developed using Ni/Pd bimetallic catalysts, showcasing the potential for multi-step syntheses in a single pot. rsc.org

Carbon-Hydrogen (C–H) Functionalization Reactions at the Oxindole Core

Direct C–H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules by avoiding the need for pre-functionalized starting materials. chim.itpitt.edu In the context of the this compound scaffold, C–H functionalization allows for the direct introduction of various substituents onto the oxindole core.

These reactions are often catalyzed by transition metals like palladium, rhodium, or nickel. nih.govmdpi.com The directing ability of existing functional groups on the oxindole ring can be exploited to achieve regioselective C–H activation. For instance, the amide group within the oxindole structure can direct functionalization to specific positions. Cross-dehydrogenative coupling (CDC) reactions are a notable class of C–H functionalization that directly couple two different C–H bonds. chim.it While specific examples involving this compound are not extensively detailed, the principles of C–H activation are broadly applicable to the functionalization of the oxindole framework. chim.itresearchgate.netresearchgate.net

Cross-Coupling Methodologies Incorporating this compound

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net While this compound itself is not typically the direct substrate for these reactions due to the presence of the electron-withdrawing nitro group, its derivatives, particularly halo-substituted 5-nitrooxindoles, can be utilized.

For example, a bromo-substituted this compound could undergo Suzuki-Miyaura coupling with an arylboronic acid to introduce an aryl group at the 5-position. researchgate.net Similarly, Sonogashira coupling could be employed to introduce alkyne functionalities. researchgate.net The development of domino reactions that combine processes like oxidation or reduction with cross-coupling steps further expands the synthetic utility of these methods. rsc.org

Formation of Spiro-Oxindole Ring Systems

Spiro-oxindoles, which feature a spirocyclic junction at the C3 position of the oxindole ring, are a prominent class of compounds found in numerous natural products and possess a wide range of biological activities. researchgate.netmdpi.com this compound and its derivatives are valuable precursors for the synthesis of these complex three-dimensional structures.

A common strategy for constructing spiro-oxindoles is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. nih.govmdpi.com In this context, an isatin-derived azomethine ylide can react with various dipolarophiles. Alternatively, derivatives of this compound can be converted into methyleneindolinones, which can then act as Michael acceptors in cascade reactions to form spirocyclic systems. For instance, an enantioselective domino Michael-Michael reaction of a nitrooxindole derivative with a nitroalkene has been used to construct spirocyclopentane oxindoles with multiple stereocenters. nih.gov

The synthesis of novel spiro-pyrrolothiazolyloxindoles has been achieved through a regio- and stereoselective 1,3-dipolar cycloaddition, where one of the synthesized compounds incorporating a this compound moiety showed significant antitubercular activity. researchgate.netnih.gov

Derivatization at the Nitrogen Atom (N-alkylation)

N-alkylation of the this compound core is a fundamental transformation that introduces alkyl or aryl groups onto the nitrogen atom of the oxindole ring. This modification significantly influences the molecule's steric and electronic properties. The reaction typically proceeds by deprotonating the N-H group with a suitable base, followed by nucleophilic attack on an alkylating agent.

Commonly, this reaction is performed in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.govresearchgate.net The choice of alkylating agent can vary widely, from simple alkyl halides like propyl bromide to more complex reagents like benzyl (B1604629) chloride. nih.gov For instance, N-substituted derivatives of 5-nitro-3-benzylideneoxindoles have been synthesized by reacting the parent compound with benzyl chloride or propyl bromide. nih.gov Phase transfer catalysis (PTC) conditions, using reagents like tetra-n-butylammonium bromide (TBAB), have also been employed for the alkylation of similar heterocyclic systems, providing an efficient method that can be carried out at room temperature. researchgate.net

The table below summarizes representative conditions for N-alkylation reactions on oxindole and related scaffolds.

| Reactant | Alkylating Agent | Base | Catalyst | Solvent | Conditions | Product | Ref |

| Substituted Isatin | Benzyl Bromide | NaH | - | DMF | 0 °C to RT, 1h | N-Benzylated Isatin | nih.gov |

| 5-Nitro-3-benzylideneoxindole | Benzyl Chloride | - | - | - | - | N-Benzyl-5-nitro-3-benzylideneoxindole | nih.gov |

| 5-Nitrobenzimidazol-2-one | Benzyl Chloride | K2CO3 | TBAB | DMF | RT, 6h | 1,3-Dibenzyl-5-nitrobenzimidazol-2-one | researchgate.net |

| N-Benzoyl 5-(aminomethyl)tetrazole | Benzyl Bromide | K2CO3 | - | - | RT, 2h | N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide | mdpi.com |

This table presents a selection of N-alkylation reactions on related heterocyclic structures to illustrate common methodologies.

Functionalization at the C3 Position (e.g., 3-hydroxy substitution, 3-benzylidene derivatives)

The C3 position of the this compound ring is a key site for functionalization due to the reactivity of the adjacent carbonyl group. This allows for the introduction of various substituents, leading to derivatives such as 3-hydroxyoxindoles and 3-benzylideneoxindoles.

3-Hydroxy Substitution:

The introduction of a hydroxyl group at the C3 position yields 3-hydroxy-5-nitrooxindoles. These compounds can be synthesized through several routes. One common method involves the reaction of 5-nitroisatin with a nucleophile. For example, the reaction between 5-nitroisatin and indole, catalyzed by potassium carbonate, produces 3-hydroxy-3-(1H-indol-3-yl)-5-nitrooxindole in high yield (88%). aip.org Other catalysts, such as kaolin (B608303) preloaded with KOH, have also been shown to be effective for synthesizing 3-hydroxy-3-indolyl oxindoles from isatins and indoles. researchgate.net These reactions highlight an efficient pathway to C3-hydroxylated oxindole derivatives.

3-Benzylidene Derivatives:

The synthesis of 3-benzylidene-5-nitrooxindoles is most prominently achieved through the Knoevenagel condensation. sigmaaldrich.comwikipedia.org This reaction involves the base-catalyzed condensation of this compound (an active methylene compound) with various substituted aromatic aldehydes. sigmaaldrich.comwikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or morpholine, often in a solvent like ethanol (B145695), and may require heating. wikipedia.orgaustinpublishinggroup.com The product is an α,β-unsaturated ketone, which can exist as E and Z isomers. nih.govaustinpublishinggroup.com

The reaction conditions can be adapted to improve yields and efficiency. For example, Knoevenagel condensations have been successfully carried out in greener solvents like ionic liquids at room temperature, offering an alternative to traditional methods that use refluxing benzene (B151609) or toluene (B28343). scielo.br The choice of substituted benzaldehyde (B42025) allows for the creation of a large library of 3-benzylidene derivatives with diverse electronic and steric properties. austinpublishinggroup.comrasayanjournal.co.in Research has shown that reacting N-(2-oxoindolin-5-yl)acetamide (a precursor to the 5-nitro derivative) with various substituted benzaldehydes in the presence of piperidine in ethanol at 90°C yields the corresponding 3-substituted-benzylidene derivatives. austinpublishinggroup.com

The table below details examples of Knoevenagel condensation reactions to form 3-benzylidene oxindole derivatives.

| Oxindole Derivative | Aldehyde | Catalyst | Solvent | Conditions | Product Yield | Ref |

| N-(2-oxoindolin-5-yl)acetamide | Substituted Benzaldehydes | Piperidine | Ethanol | 90 °C, 3-5 h | 10-80% | austinpublishinggroup.com |

| This compound | Aromatic Aldehydes | Piperidine | Ethanol | - | - | 3-Benzylidene-5-nitrooxindole |

| Thiobarbituric acid | 2-Methoxybenzaldehyde | Piperidine | Ethanol | - | - | (Z)-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |

| Ethyl 4-chloro-3-oxobutanoate | Aromatic Aldehydes | Morpholine/Acetic Acid | Ionic Liquid | RT, 0.5-2 h | 44-84% | scielo.br |

This table provides examples of Knoevenagel condensations for synthesizing benzylidene derivatives of oxindoles and related active methylene compounds.

Mechanistic Organic Chemistry of Reactions Involving 5 Nitrooxindole

Elucidation of Reaction Pathways and Intermediates (e.g., Radical Mechanisms, Hydrogen Atom Transfer)

The elucidation of reaction pathways is fundamental to understanding and controlling chemical transformations. chemrxiv.org For reactions involving 5-nitrooxindole, various mechanisms, including radical and hydrogen atom transfer (HAT) processes, have been investigated.

Radical reactions involve highly reactive intermediates with unpaired electrons. numberanalytics.com These reactions can be classified into several types, such as substitution, addition, and cyclization. numberanalytics.com In the context of this compound, radical mechanisms can be initiated through various methods, including the use of photocatalysts. For instance, an excited Ir(III) photocatalyst can undergo a single-electron transfer with a haloalkane to generate a radical species. mdpi.com A common radical chain mechanism involves the abstraction of an atom or group by a radical, reaction of the resulting radical with another species, and propagation of the chain. mdpi.com

Hydrogen Atom Transfer (HAT) is a key mechanism in many radical reductions, where a radical abstracts a hydrogen atom from a donor molecule. numberanalytics.comscripps.edu This process is critical in numerous synthetic transformations. numberanalytics.com Intramolecular HAT, particularly 1,5-HAT, is a widespread method for regioselective C-H activation. nih.gov While 1,5-HAT is common, other less frequent 1,n-radical translocations have also been documented. nih.gov In some systems, the generation of a radical intermediate via HAT can be followed by trapping with another species to form the final product. pku.edu.cn For example, a t-BuO• radical, formed from the decomposition of t-BuOOH, can abstract a hydrogen atom, and the resulting radical can undergo further reactions. mdpi.com

The identification of reaction intermediates is crucial for elucidating these pathways. fiveable.me Techniques like rapid quench-flow (QF) allow for the chemical sampling of reaction mixtures at very short time scales, enabling the kinetic characterization of intermediates. nih.gov Computational chemistry also plays a significant role by modeling potential energy surfaces and simulating reaction pathways to provide insights into the stability of intermediates and transition states. fiveable.mechemrxiv.org

Influence of Electronic and Steric Properties of Substituents on Reaction Kinetics and Selectivity

The electronic and steric properties of substituents on the this compound ring system significantly influence the kinetics and selectivity of its reactions. semanticscholar.orgnumberanalytics.com

Electronic Effects:

Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). saskoer.ca

Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) at the 5-position of the oxindole (B195798) core is a strong EWG. EWGs decrease the electron density of the aromatic ring, making it less nucleophilic and thus deactivating it towards electrophilic aromatic substitution (SEAr) reactions. saskoer.camasterorganicchemistry.com This deactivation slows down the reaction rate. saskoer.ca For instance, the nitration of trifluoromethylbenzene, which contains a strong EWG, is significantly slower than that of benzene (B151609). masterorganicchemistry.com In nucleophilic aromatic substitution (SNAr) reactions, EWGs like the nitro group can stabilize the intermediate Meisenheimer complex, thereby facilitating the reaction. numberanalytics.com The position of the EWG is critical; for example, in m-nitrotoluene, the positions meta to the nitro group are less reactive due to resonance effects. masterorganicchemistry.com In reactions involving anilines, the presence of EWGs on the aniline (B41778) ring strongly decreases the rate constants for both uncatalysed and base-catalysed pathways. unilag.edu.ng

Steric Effects:

Steric hindrance, the spatial arrangement of atoms, also plays a crucial role in reaction outcomes. numberanalytics.com

Reaction Rates: Bulky substituents can hinder the approach of a reactant, slowing down the reaction rate. numberanalytics.com For example, the nitration of mesitylene (B46885) is slower than that of toluene (B28343) due to the steric bulk of the three methyl groups. numberanalytics.com In SNAr reactions of phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline, the reaction rate is significantly reduced compared to aniline due to the increased steric hindrance from the methyl group, both in the formation of the intermediate and in the subsequent proton transfer step. rsc.org

Regioselectivity: Steric effects can influence the position at which a new group is introduced. numberanalytics.com In the nitration of toluene, while the methyl group is ortho/para-directing, bulky substituents can sterically hinder the ortho position, leading to a higher proportion of the para product. numberanalytics.com The influence of steric properties on the selectivity of reactions involving five-membered rings, like the oxindole in this compound, is generally less pronounced than in six-membered rings due to the different bond angles and longer distances between substituents. nih.gov

The interplay of these electronic and steric effects is complex. semanticscholar.org For instance, in 2-halo-nitroarenes, the secondary steric effect that disrupts the coplanarity of the nitro group with the ring can dominate over electronic effects. semanticscholar.org

A summary of the effects of different substituent types on reaction rates is presented in the table below.

| Substituent Type | Effect on SEAr Rate | Directing Effect | Example Groups |

| Strong Activating | Strongly Increases | Ortho, Para | -NH₂, -OH |

| Moderately Activating | Moderately Increases | Ortho, Para | -OR, -NHCOR |

| Weakly Activating | Weakly Increases | Ortho, Para | -Alkyl |

| Weakly Deactivating | Weakly Decreases | Ortho, Para | -F, -Cl, -Br, -I |

| Moderately Deactivating | Moderately Decreases | Meta | -C=O, -SO₃H |

| Strongly Deactivating | Strongly Decreases | Meta | -NO₂, -CF₃ |

Stereochemical Aspects and Diastereoselectivity in this compound Derivatization

Asymmetric synthesis, which favors the formation of one stereoisomer over others, is a critical area of organic chemistry, particularly in the synthesis of pharmaceuticals where different enantiomers can have vastly different biological activities. ddugu.ac.inslideshare.netwikipedia.org The derivatization of this compound often involves the creation of new stereocenters, making stereochemical control a key consideration.

Asymmetric Synthesis Strategies:

Several strategies are employed to achieve enantioselectivity in the synthesis of this compound derivatives: york.ac.uk

Chiral Catalysis: This approach uses a chiral catalyst to create a chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other. wikipedia.orgnumberanalytics.com Organocatalysis, which uses small organic molecules as catalysts, has proven effective. For instance, in the reaction of nitrooxindoles with cinnamaldehydes, a secondary amine catalyst can yield products with high enantioselectivity (96–99% ee). rsc.org Similarly, bifunctional catalysts can be used to overcome challenges in domino reactions, such as controlling stereoselectivity in the formation of sterically hindered spirooxindoles. acs.orgnih.gov

Chiral Auxiliaries: A chiral auxiliary is a chiral compound that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed. wikipedia.org A good chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide high levels of asymmetric induction. york.ac.uk

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. wikipedia.org

Diastereoselectivity:

When a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, the resulting stereoisomers are diastereomers. Diastereoselective reactions produce an unequal mixture of these diastereomers. ddugu.ac.in

In the context of this compound, the substituent on the nitrogen atom can influence diastereoselectivity. For example, in the synthesis of C3-spiro-cyclopentaneoxindoles, reactions with N-protected oxindoles (e.g., with methyl or allyl groups) or those with electron-donating groups at the C5 position tend to favor one diastereomer. rsc.org Conversely, reactions with unprotected oxindoles or those bearing electron-withdrawing groups can lead to the opposite diastereocontrol. rsc.org

The table below summarizes the results of an organocatalytic Michael-Michael cascade reaction between a nitrooxindole and a nitroalkene ester, highlighting the diastereoselectivity and enantioselectivity achieved with different catalysts. acs.org

| Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Major Diastereomer (%) |

| Pyrrolidine | trace | - | - |

| Triethylamine | 41 | - | racemic |

| Catalyst A | 85 | 90:10 | 92 |

| Catalyst B | 78 | 85:15 | 88 |

Derivatization Strategies and Analog Synthesis for Pharmacological Exploration

Design and Synthesis of 3-Substituted-2-oxoindolin-5-yl Acetamide (B32628) Derivatives

A notable strategy in the exploration of 5-nitrooxindole's potential involves its conversion into N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide derivatives, which have been investigated as potential kinase inhibitors. The synthesis is a multi-step process that begins with the parent oxindole (B195798) molecule. austinpublishinggroup.com

The synthetic route involves the following key steps:

Nitration: Oxindole is first nitrated using potassium nitrate (B79036) in concentrated sulfuric acid at low temperatures (0–5°C) to produce this compound. austinpublishinggroup.com

Reduction: The nitro group of this compound is then reduced to an amine via catalytic hydrogenation, yielding 5-aminoindolin-2-one. austinpublishinggroup.com

Acetylation: The resulting 5-amino group is acetylated using acetic anhydride (B1165640) to form N-(2-oxoindolin-5-yl)acetamide. austinpublishinggroup.com

Condensation: Finally, a Claisen-Schmidt condensation reaction is carried out between N-(2-oxoindolin-5-yl)acetamide and various substituted benzaldehydes in the presence of a base like piperidine (B6355638) to yield the target N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide derivatives. austinpublishinggroup.com

A series of these compounds were synthesized and evaluated for their inhibitory activity against Src kinase. Among the synthesized derivatives, several showed slight activity. austinpublishinggroup.com The research highlights how the foundational this compound structure serves as a critical intermediate for accessing more complex molecules with potential therapeutic applications. austinpublishinggroup.com

Src Kinase Inhibitory Activity of N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide Derivatives

The following table details the half-maximal inhibitory concentration (IC₅₀) values for selected compounds from the synthesized series against Src kinase.

| Compound | Substitution on Benzylidene Ring | IC₅₀ (mM) austinpublishinggroup.com |

|---|---|---|

| 10 | 4-(Dimethylamino) | 3.55 |

| 12 | 3-Hydroxy-4-methoxy | 6.39 |

| 13 | 4-Hydroxy-3-methoxy | 7.29 |

Creation of 3-Hydroxy-3-(1H-indol-3-yl)-5-nitrooxindole Analogues

The synthesis of 3-hydroxy-3-(1H-indol-3-yl)oxindole derivatives represents another important avenue of research, leveraging the reactivity of the C3-carbonyl group of the oxindole ring. These compounds are typically synthesized through a Friedel-Crafts alkylation reaction between an indole (B1671886) and an isatin (B1672199) derivative, such as 5-nitroisatin (B147319). researchgate.net This electrophilic substitution reaction has been achieved using a variety of catalytic systems, often under environmentally benign conditions. researchgate.netresearchgate.net

Several efficient and green methods have been developed for this transformation:

Supramolecular Catalysis: Sulfonated-β-cyclodextrin (β-CD-SO3H) has been reported as an effective and recyclable catalyst for the reaction between indoles and isatins in water at reflux, affording excellent yields in very short reaction times. researchgate.net

Nanocatalysis: Zinc oxide (ZnO) nanorods have been demonstrated to be a highly effective and recyclable catalyst for the synthesis of 3-indolyl-3-hydroxy oxindole derivatives in water. researchgate.net

Heterogeneous Catalysis: A system of kaolin (B608303) clay preloaded with potassium hydroxide (B78521) (KOH) has been used as an efficient heterogeneous catalyst for the synthesis. researchgate.net

Lewis Acid Catalysis: Ferric chloride (FeCl₃) has been employed as a simple and efficient catalyst at room temperature. researchgate.net

These methods highlight a move towards greener chemistry in the synthesis of complex oxindole derivatives. The resulting 3-hydroxy-3-indolyl compounds are precursors to other important structures, such as 3,3-di(indolyl)indolin-2-ones. researchgate.netrsc.org The incorporation of the 5-nitro group on the isatin starting material is a key strategy for tuning the electronic properties and biological activity of the final products.

Catalytic Systems for the Synthesis of 3-Hydroxy-3-indolyloxindoles

A summary of various catalysts used for the reaction between indoles and isatins.

| Catalyst | Reaction Medium | Key Features | Reference |

|---|---|---|---|

| Sulfonated-β-cyclodextrin (β-CD-SO3H) | Water | Supramolecular catalyst, fast reaction, excellent yields, recyclable. | researchgate.net |

| Nano-rods ZnO | Water | Highly effective, recyclable nanocatalyst. | researchgate.net |

| Kaolin/KOH | Not specified | Efficient heterogeneous catalyst. | researchgate.net |

| FeCl₃ | Not specified | Simple, efficient, room temperature reaction. | researchgate.net |

| Triton B | Aqueous medium | Convenient synthesis method. | researchgate.net |

Development of Spiro[oxindole] Systems Possessing a 5-Nitro Moiety

The construction of spiro[oxindole] systems, where the C3 position of the oxindole is part of a spirocyclic ring system, has emerged as a powerful strategy for creating structurally complex and three-dimensional molecules with significant biological potential. The 5-nitroisatin core is frequently used in these syntheses.

Various synthetic methodologies have been employed:

Multi-component Reactions: Spiro[indoline-3,5′-pyrido[2,3-d:6,5-d′]dipyrimidine]pentaones containing a 5-nitro group have been prepared by refluxing 5-nitroisatin with two equivalents of 6-aminouracil (B15529) derivatives. tandfonline.com Another multi-component reaction involving isatin derivatives, malononitrile, and dimedone has been used to create spiro[chromen-4,3′-indoline] derivatives. researchgate.net

1,3-Dipolar Cycloaddition: A one-pot reaction has been developed to synthesize di-spirooxindole analogs. This involves the in-situ generation of azomethine ylides from 5-nitroisatin and a secondary amino acid, which then react with a chalcone (B49325) in a [3+2] cycloaddition. mdpi.com A similar cycloaddition strategy using azomethine ylides from 5-nitroisatin and L-thioproline with phenyl vinyl sulfone yields spirooxindole-pyrrolothiazole derivatives. nih.gov

[2+2] Cycloaddition: Spiro-5-nitro isatin aza-β-lactams have been produced through a [2+2] cycloaddition reaction between Schiff bases derived from 5-nitroisatin and various aromatic isocyanates. researchgate.net

These spirocyclic compounds have shown promising activity in anticancer assays. For instance, di-spirooxindole analogues derived from 5-nitroisatin have been evaluated against breast cancer cell lines, and spiro-aza-β-lactams have also demonstrated cytotoxicity. mdpi.comresearchgate.net

Anticancer Activity of Selected 5-Nitro-Spirooxindole Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative spirooxindole compounds against human cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Di-spirooxindole | 4i (from 5-nitroisatin and m-fluoro-phenyl chalcone) | MDA-MB231 (Breast) | 7.63 ± 0.08 | mdpi.com |

| Di-spirooxindole | 4j (from 5-nitroisatin) | MDA-MB231 (Breast) | 10.49 ± 0.71 | mdpi.com |

| Spiro-aza-β-lactam | Compound 14 | MCF-7 (Breast) | Lower than Tamoxifen (24h) | researchgate.net |

Synthesis of Other Biologically Relevant this compound Derivatives

Beyond the specific classes mentioned above, the this compound core has been utilized to generate a range of other derivatives with demonstrated biological relevance. A key feature of this compound is its utility not only as a final compound but also as a crucial synthetic intermediate that provides access to other functionalized oxindoles. austinpublishinggroup.com

One important class of derivatives is the 3-benzylideneindolin-2-ones. For example, 3-(2,6-difluorobenzylidene)-5-nitroindolin-2-one was synthesized and found to be a potent inhibitor of apoptosis in human Jurkat T cells at a concentration of 5 μM. wright.edu The synthesis of such compounds often involves a direct condensation of this compound with an appropriate aldehyde.

Furthermore, the 5-nitro group can be chemically transformed to introduce new functionalities. As detailed previously, the reduction of this compound to 5-aminooxindole (B107739) is a pivotal step in creating acetamide derivatives and other analogues. austinpublishinggroup.com This 5-aminooxindole intermediate is a versatile building block for further elaboration.

The broader family of 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides has also been explored for antimicrobial properties. researchgate.net While not all examples explicitly contain a 5-nitro group, the synthetic strategies for creating Schiff bases from isatins and then N-alkylation are directly applicable to 5-nitroisatin, demonstrating a viable pathway to novel derivatives. researchgate.net The consistent use of the 5-nitro substituent in the design of biologically active oxindoles underscores its importance in modulating the pharmacological profile of the parent scaffold. wright.edunih.gov

Medicinal Chemistry and Pharmacological Relevance of 5 Nitrooxindole Derivatives

Anti-cancer Activity and Molecular Targets

Derivatives of 5-nitrooxindole have emerged as a promising class of compounds in the search for novel anti-cancer therapeutics. Their mechanisms of action are multifaceted, involving the inhibition of key enzymes, targeting of oncogene promoters, and modulation of cellular processes critical for cancer cell survival and proliferation.

Kinase Inhibition (e.g., Src Kinase, VEGFR2 Kinase)

The inhibition of protein kinases is a well-established strategy in cancer therapy. Certain this compound derivatives have shown potent inhibitory activity against several kinases implicated in tumor growth and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. ekb.egmdpi.com The inhibition of VEGFR-2 signaling is a critical target for anti-cancer therapies. ekb.eg Small molecule inhibitors can enter cells and disrupt the VEGF/VEGFR-2 signaling pathway. ekb.eg A novel series of 6-(pyrimidin-4-yloxy)-naphthalene-1-carboxamides has been identified as potent and selective inhibitors of human VEGFR-2 tyrosine kinase, exhibiting single-digit nanomolar potency in biochemical and cellular assays. acs.org These compounds effectively inhibit VEGF-driven angiogenesis in preclinical models. acs.org

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a role in various cellular processes, including cell proliferation, survival, and migration. nih.gov Inhibition of SFKs has been shown to block the increased permeability of endothelial cells induced by viruses like the Andes virus, a process also linked to VEGFR-2 signaling. nih.gov The use of SFK inhibitors such as dasatinib (B193332) and bosutinib (B1684425) has demonstrated a significant reduction in this permeability. nih.gov

Targeting Oncogene Promoters (e.g., c-Myc G-Quadruplex Binding)

The c-Myc oncogene is a critical regulator of cell growth and proliferation, and its overexpression is a hallmark of many human cancers. nih.gov The promoter region of the c-Myc gene can form a G-quadruplex (G4) DNA structure, which is a key target for transcriptional repression. nih.govnih.gov

A series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives has been synthesized and shown to bind to the c-Myc promoter G-quadruplex. nih.gov This binding interaction leads to the downregulation of c-Myc expression at both the transcriptional and translational levels. nih.gov Nuclear magnetic resonance (NMR) studies have revealed that some of these compounds interact with the terminal G-quartets of the G-quadruplex. nih.gov The binding affinity of these ligands for the c-Myc G-quadruplex is a key determinant of their anti-cancer activity. nih.gov

Modulation of Cell Proliferation and Apoptosis Induction

This compound derivatives have been shown to exert their anti-cancer effects by directly impacting cell proliferation and inducing programmed cell death, or apoptosis.

One derivative, 5'-Nitro-indirubinoxime (5'-NIO), has been found to induce G1 cell cycle arrest in salivary gland adenocarcinoma cells. nih.gov This is achieved by reducing the levels of cyclin-dependent kinases CDK4 and CDK6. nih.gov Furthermore, 5'-NIO triggers apoptosis through the release of cytochrome c and the activation of caspases-3 and -7. nih.gov The anti-tumor effects of 5'-NIO are linked to the downregulation of Notch-1 signaling. nih.gov

Similarly, pyrrolidine-substituted 5-nitroindole derivatives that bind to the c-Myc G-quadruplex also induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells. nih.gov These compounds also increase the concentration of intracellular reactive oxygen species, contributing to their anti-proliferative effects. nih.gov

A novel benzothiazole (B30560) derivative has been shown to suppress cell proliferation and promote apoptosis in colorectal cancer cells by activating the mitochondrial intrinsic pathway. nih.gov In vivo studies have confirmed its ability to inhibit tumor growth and induce apoptosis in tumor cells. nih.gov

Cytotoxicity Profile in Human Carcinoma Cell Lines (e.g., HepG2, MCF-7, SK-N-SH, DU-145)

The anti-cancer potential of this compound derivatives has been evaluated against a panel of human carcinoma cell lines, demonstrating a broad spectrum of cytotoxic activity.

A series of 3,3-diindolyl oxyindoles were synthesized and evaluated for their cytotoxicity. One compound, in particular, showed an IC50 of 4.7 µM against the SK-N-SH (neuroblastoma) cell line and 5 µM against the DU-145 (prostate cancer) cell line. researchgate.netsci-hub.se Several other derivatives in this series displayed potent activity against the DU-145 cell line, with IC50 values ranging from 1.2 to 3.6 µM. researchgate.netsci-hub.se Some of these compounds showed selective potency for prostate cancer cells. researchgate.netsci-hub.se

In another study, isatin-pyrrole derivatives were tested against the human liver cancer HepG2 cell line. researchgate.net A derivative with a nitro group at the C-5 position of the isatin (B1672199) scaffold showed the highest activity with an IC50 of 0.47 µM. researchgate.net Additionally, certain oxindole-based conjugates exhibited potent antiproliferative properties against the MCF-7 (breast cancer) cell line (IC50 = 21.25 and 21.35 µM) and promising potency against the HepG2 cell line (IC50 = 22.58 µM). researchgate.net

| Cell Line | Cancer Type | Compound Type | IC50 (µM) |

| SK-N-SH | Neuroblastoma | 3,3-diindolyl oxyindole | 4.7 |

| DU-145 | Prostate Cancer | 3,3-diindolyl oxyindole | 1.2 - 5.0 |

| HepG2 | Liver Cancer | Isatin-pyrrole derivative | 0.47 |

| MCF-7 | Breast Cancer | Oxindole-based conjugate | 21.25 |

Anti-microbial and Anti-parasitic Activities

Beyond their anti-cancer properties, this compound derivatives have also demonstrated significant potential as anti-microbial agents.

Anti-bacterial Potency (e.g., against Staphylococcus aureus, Mycobacterium tuberculosis)

The emergence of drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Mycobacterium tuberculosis, has created an urgent need for new anti-bacterial agents.

Derivatives containing a nitrothiophene moiety have shown high activity against multidrug-resistant S. aureus. nih.gov The nitrothiophene group is considered an important pharmacophore for anti-staphylococcal activity. nih.gov One such derivative, 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286), displayed good antibacterial activity against pan-susceptible S. aureus, with MIC50 and MIC90 values of 0.5 µg/mL and 1 µg/mL, respectively. nih.gov This compound exhibits bactericidal activity that is highly selective for S. aureus. nih.gov

In the context of tuberculosis, isatin derivatives have been explored as potential leads. researchgate.net Trisindoline, an isatin derivative, has shown activity against Mycobacterium tuberculosis H37Rv. researchgate.net Furthermore, nitrothiophene derivatives have demonstrated exceptional antimicrobial activity against Mycobacterium spp. with low cytotoxicity. nih.gov Fluoroquinolone derivatives are also being investigated for the treatment of Mycobacterium tuberculosis infection. unil.ch

| Compound/Derivative Class | Bacterial Species | Activity |

| 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286) | Staphylococcus aureus | MIC50: 0.5 µg/mL, MIC90: 1 µg/mL |

| Trisindoline | Mycobacterium tuberculosis H37Rv | Active |

| Nitrothiophene derivatives | Mycobacterium spp. | Exceptional antimicrobial activity |

Anti-fungal Efficacy (e.g., against Candida sp.)

The this compound scaffold is a component of various molecules investigated for their anti-fungal properties. The presence of a nitro group, in general, is a common feature in molecules with potential antimicrobial and cytotoxic properties. ontosight.ai For instance, derivatives of 5-nitrofuran have demonstrated significant inhibitory effects against several strains of Candida albicans, including drug-resistant clinical isolates. nih.gov In one study, ten of the synthesized 5-nitrofuran derivatives exhibited stronger inhibitory activities than the standard antifungal drug fluconazole, with compound B5 showing the highest activity with MIC₈₀ values ranging from 0.25-8 µg/mL across all tested fungi. nih.gov

Similarly, studies on N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones have shown their potential as antifungal agents against Candida species. nih.gov Although these are not direct this compound derivatives, they highlight the importance of the 5-nitro-heterocyclic scaffold in antifungal activity. Research on Schiff bases derived from 2-aminothiophene also underscores the significance of the nitro group for antifungal efficacy. The compound 2-(4-nitrobenzylidene)-amino-4,5,6,7-tetrahydro-4H-benzo[b]thiophene-3-carbonitrile was identified as the most active against Candida strains. scielo.br Replacing the electron-withdrawing nitro group with an electron-donating group, such as methoxy (B1213986) (OCH₃), resulted in a loss of activity. scielo.br The mechanism of action for some nitro-containing antifungal compounds, like nifuratel, involves damaging fungal cell structures, including the cytoplasmic membrane. nih.gov

Modulation of RNA Modification Enzymes (e.g., METTL16 Inhibition)

Derivatives of this compound have been identified as modulators of RNA modification enzymes, specifically as inhibitors of the N(6)-adenosine-methyltransferase METTL16. nih.govacs.org METTL16 is an enzyme that methylates adenosine (B11128) residues in specific RNA molecules, playing a role in regulating the expression of transcripts involved in S-adenosyl-L-methionine (SAM) homeostasis, such as MAT2A. uniprot.org The overexpression of METTL16 has been implicated in several types of cancer, making it a target for inhibitor development. biorxiv.orgbiorxiv.org

In a study focused on developing METTL16 inhibitors, a class of compounds known as aminothiazolones featuring a this compound moiety was investigated. nih.govacs.org These compounds were found to disrupt the protein-RNA interaction of METTL16. nih.govacs.org For example, several aminothiazolone analogues with the this compound group (referred to as R1 in the study) showed inhibitory potencies in the single-digit micromolar range. nih.govacs.org One of the most potent inhibitors identified, compound 45 , which incorporates the this compound scaffold, exhibited an IC₅₀ value of 1.7 μM. nih.govacs.org These inhibitors were shown to dose-dependently inhibit the binding between METTL16 and its target RNA, as well as its methyltransferase activity. nih.govacs.org

The following table summarizes the inhibitory activity of selected aminothiazolone-5-nitrooxindole derivatives against METTL16.

| Compound | Modifications | METTL16 IC₅₀ (μM) |

|---|---|---|

| 4 | This compound moiety | - |

| 27 | Carboxylic acid containing analogue | 2.7 |

| 45 | Combined key features from best-performed aminothiazolones | 1.7 |

| 46 | N-methyl-5-nitro containing analogue | 2.0 |

Role of the Nitro Group in Biological Activity (e.g., Bioreduction to Reactive Intermediates, Impact on Cytotoxicity)

The nitro (NO₂) group is a critical functional group that significantly influences the biological activity of the this compound scaffold. It acts as both a pharmacophore and, potentially, a toxicophore. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group affects the electronic properties of the molecule, which can enhance interactions with biological targets like proteins. nih.govresearchgate.net

A key aspect of the nitro group's mechanism of action is its ability to undergo bioreduction within cells. nih.gov This reduction process can lead to the formation of reactive intermediates, such as a nitro anion radical (NO₂⁻). nih.gov These reactive species can trigger redox reactions and oxidative stress within cells, causing toxicity and leading to the death of microorganisms or cancer cells. nih.govresearchgate.net This mechanism is observed in various nitro-containing drugs, including 5-nitroimidazoles. nih.gov

The presence of the nitro group often correlates with increased cytotoxicity. For example, in a study comparing 3-hydroxy-3-(1H-indol-3-yl)-5-nitrooxindole (3 ) with its 5-amino derivative (4 ), the nitro-containing compound 3 was found to be significantly more cytotoxic against HepG2 cancer cells (IC₅₀ of 0.39 mM) than its reduced amino counterpart (IC₅₀ of 3.56 mM). aip.org This suggests that the nitro group is crucial for the observed cytotoxic activity. aip.org The reduction of the nitro group to an amino group leads to a decrease in this activity. aip.org

Structure-Activity Relationship (SAR) Studies of this compound Scaffolds

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound derivatives influences their biological effects, guiding the design of more potent and selective agents. preprints.orgwm.edu

The C3 position of the oxindole (B195798) ring is a common site for substitution, and modifications at this position significantly impact biological activity. In many this compound derivatives, the C3 position is functionalized to create spirocyclic systems or to introduce various side chains. ontosight.ai For instance, the synthesis of 3-hydroxy-3-(1H-indol-3-yl)-5-nitrooxindole from 5-nitroisatin (B147319) and indole (B1671886) highlights the reactivity of the C3-carbonyl group and its conversion to a hydroxylated, substituted center. aip.org This C3-substituted derivative demonstrated notable cytotoxicity. aip.org

In another series, 5-nitro-1H-indole-2,3-dione was condensed with thiosemicarbazides to form thiosemicarbazones at the C3 position. nih.gov These C3-thiosemicarbazone derivatives were evaluated for their cytotoxic activity, showing that the nature of the substituent on the thiosemicarbazone chain influenced their potency. nih.gov The presence of the nitro group at C5 is often considered essential for the activity of these C3-modified compounds. nih.gov The modification of an ester group to a nitro group at C3 in some oxindole derivatives was found to enhance nucleophilic activity, leading to different reaction pathways and the formation of complex spirooxindoles. rsc.org

Substitutions at the N1 position of the this compound ring also play a crucial role in modulating biological activity. In studies of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones, further modification at the N1 position with morpholinomethyl or piperidinomethyl groups (Mannich bases) was performed. nih.gov These N1-substituted derivatives were tested for cytotoxicity, and the results indicated that these modifications could enhance the activity. nih.gov For example, 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l ) was the most active compound in the series, showing potent effects against non-small cell lung cancer and leukemia cell lines. nih.gov

In the context of METTL16 inhibitors, N1-methylation of the this compound ring was explored. nih.govacs.org The N-methyl-5-nitro containing analogue 46 showed an IC₅₀ of 2.0 μM, which was comparable in potency to the most active compound in the series, suggesting that N1-alkylation is well-tolerated and can maintain potent inhibitory activity. nih.govacs.org The electrochemical properties of some derivatives were found to be determined by the nitro group attached to the indole moiety. researchgate.net

The following table presents data on the cytotoxicity of N1-substituted 5-nitroindole derivatives.

| Compound | N1-Substituent | Cell Line | Activity (log₁₀GI₅₀) |

|---|---|---|---|

| 4l | Morpholinomethyl | HOP-62 (Non-Small Cell Lung) | <-8.00 |

| HL-60(TB) (Leukaemia) | -6.30 |

The nitro group at the C5 position is consistently reported as a key determinant for the biological activity of oxindole derivatives. nih.gov Its replacement or relocation often leads to a significant decrease or complete loss of efficacy. nih.gov For instance, in the development of antifungal Schiff bases, the presence of an electron-withdrawing nitro group was found to be crucial. scielo.br When the NO₂ group was substituted with an electron-donating group, the resulting compound was inactive. scielo.br

This principle was also demonstrated in a study of 3-hydroxy-3-(1H-indol-3-yl)-5-nitrooxindole (3 ), where its cytotoxic activity was much higher than its 5-amino analogue (4 ). aip.org The conversion of the C5-nitro group to an amino group via reduction resulted in a nearly 10-fold decrease in potency, highlighting the essential contribution of the nitro group to the compound's cytotoxicity. aip.org Similarly, in the development of METTL16 inhibitors, the interaction of the nitro group at the C5 position with the enzyme was suggested as a possible explanation for the observed inhibitory effect, even in analogues lacking other key functional groups. nih.govacs.org The absence of the nitro group or its substitution at different positions in other classes of bioactive compounds, like nitracrine, has been shown to reduce activity. nih.gov

Computational Chemistry and Molecular Modeling in 5 Nitrooxindole Research

Molecular Docking Studies for Ligand-Protein Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein. mdpi.comunpad.ac.id This method is crucial for understanding the binding modes of 5-nitrooxindole derivatives with their biological targets. isfcppharmaspire.com

The binding of a ligand to a protein is stabilized by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. wikipedia.orgnih.gov Molecular docking studies on this compound derivatives have revealed key interactions that contribute to their binding affinity. For instance, in the context of VEGFR-2 inhibition, the dimethoxyquinone ring's methoxy (B1213986) and carbonyl oxygens can form hydrogen bonds with specific amino acid residues like Arg136 and Gln137. researchgate.net The hydrophobic tails of these molecules can extend into hydrophobic pockets, interacting with residues such as Leu62 and Ile91. researchgate.net The analysis of these binding poses provides a structural basis for the observed biological activity and guides the rational design of more potent inhibitors. The strength of hydrogen bonds typically ranges from 0 to 4 kcal/mol but can be stronger in certain environments. wikipedia.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a significant target in cancer therapy. mdpi.commdpi.com Molecular docking has been instrumental in predicting the inhibitory activity of this compound-based compounds against VEGFR-2. researchgate.net Studies have shown that these compounds can effectively bind to the VEGFR-2 active site, with some derivatives exhibiting significant inhibitory potential. researchgate.net For example, certain synthesized compounds showed a 92–96% reduction in the VEGFR-2 level in MCF-7 cell lines. researchgate.net The predicted binding affinities from docking studies often correlate well with experimentally determined inhibitory concentrations (IC50 values). For instance, a this compound derivative showed promising VEGFR-2 inhibitory activity with an IC50 of 0.64 μM. researchgate.net These predictions are crucial for prioritizing compounds for synthesis and further biological evaluation. frontiersin.org

| Compound | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) | Key Interacting Residues |

|---|---|---|---|

| Compound 10a | - | 0.64 | - |

| Compound 10b | - | - | - |

| Compound 14 | - | - | - |

| Compound 15 | - | - | - |

| Sorafenib (Reference) | - | 0.1 | - |

Methyltransferase-like protein 16 (METTL16) is an RNA methyltransferase that plays a role in regulating gene expression by modifying RNA. caymanchem.comuniprot.org It has been identified as a target for therapeutic intervention. Recent research has shown that aminothiazolone derivatives incorporating a this compound moiety can inhibit METTL16. acs.orgnih.gov Docking studies have been employed to understand how these inhibitors disrupt the protein-RNA interaction. acs.orgnih.gov The this compound group appears to play a role in the binding, and the inhibitory effect can be attributed to the interaction of the nitro group with the METTL16 protein. acs.orgnih.gov For example, compound 42, which contains the this compound moiety, showed an IC50 of 26.9 μM against METTL16. acs.orgnih.gov These studies highlight the potential of targeting RNA-modifying enzymes with this compound derivatives.

| Compound | Description | IC50 (µM) |

|---|---|---|

| Compound 27 | Carboxylic acid containing analogue | 2.7 |

| Compound 42 | Contains this compound moiety, lacks sulfonamide group | 26.9 |

Prediction of Inhibitory Activity Against Kinases (e.g., VEGFR2)

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. wikipedia.orgnih.gov MD simulations are used to assess the stability of the predicted binding poses and to understand the conformational changes that may occur upon ligand binding. mdpi.com For instance, MD simulations of VEGFR-2 in complex with an inhibitor can confirm the stability of the compound within the active site over a simulation period of 100 ns. mdpi.comfrontiersin.org These simulations provide valuable information on the flexibility of the protein and the ligand, and how their interactions evolve, which is crucial for a comprehensive understanding of the binding mechanism. nih.gov

In Silico Prediction of Pharmacological and Toxicological Profiles (e.g., ADME, PASS Activities)

The development of a successful drug requires not only high efficacy but also favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and a low toxicity profile. nih.govresearchgate.net In silico tools are widely used to predict these properties at an early stage of drug discovery. rsdjournal.orgeijppr.com

ADME Prediction: Various computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and metabolic stability. japsonline.com For example, Lipinski's rule of five is a commonly used filter to assess the "drug-likeness" of a compound based on its physicochemical properties. eijppr.com

PASS Activities: The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. genexplain.comyoutube.comakosgmbh.de PASS can predict a wide range of pharmacological effects and mechanisms of action. way2drug.com For a given compound, PASS calculates the probability to be active (Pa) and the probability to be inactive (Pi) for various activities. way2drug.com A Pa value greater than 0.7 suggests a high likelihood of exhibiting the predicted activity. way2drug.com

| Parameter | Predicted Value/Outcome | Tool/Method |

|---|---|---|

| Molecular Weight | < 500 g/mol | Lipinski's Rule of Five |

| LogP | < 5 | Lipinski's Rule of Five |

| H-bond Donors | < 5 | Lipinski's Rule of Five |

| H-bond Acceptors | < 10 | Lipinski's Rule of Five |

| Antineoplastic Activity (Pa) | > 0.5 | PASS |

| Kinase Inhibitor (Pa) | > 0.7 | PASS |

Elucidation of Reaction Mechanisms Through Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. nih.govrsc.org These calculations can be used to elucidate reaction mechanisms, predict reaction rates, and understand the stability of different isomers and tautomers. fiveable.mechemrxiv.org For instance, in the study of nitro compounds, DFT can be used to calculate optimized geometries, vibrational frequencies, and electronic structures. nih.gov It can also be used to determine homolytic bond dissociation energies, which provides insight into the chemical stability of the molecule. nih.gov Such calculations are crucial for understanding the fundamental chemical properties of this compound and for designing new synthetic routes. nih.gov

Spectroscopic and Analytical Techniques for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. slideshare.net For 5-Nitrooxindole, both ¹H NMR and ¹³C NMR provide invaluable information about the number, type, and connectivity of atoms within the molecule. ceitec.cz

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms offer a map of the proton environment. For the aromatic protons of the this compound core, distinct signals are expected in the downfield region of the spectrum due to the electron-withdrawing effects of the nitro group and the carbonyl group. The methylene (B1212753) protons (CH₂) of the oxindole (B195798) ring typically appear as a singlet further upfield. In a derivative, 3-hydroxy-3-(1H-indol-3-yl)-5-nitrooxindole, the proton signals are well-resolved, allowing for unambiguous assignment. aip.org

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. ceitec.cz The carbon atoms in different chemical environments within this compound will resonate at characteristic chemical shifts. The carbonyl carbon (C=O) is typically observed at the most downfield position, while the carbons of the aromatic ring appear in a specific range, influenced by the nitro substituent. The methylene carbon (CH₂) will have a characteristic upfield chemical shift. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. ceitec.cz

A recent study on 3-hydroxy-3-(1H-indol-3-yl)-5-nitrooxindole provided detailed ¹H and ¹³C NMR data, which was crucial for confirming its structure. aip.org

Interactive Data Table: Representative NMR Data for a this compound Derivative

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 8.2 | 110 - 150 |

| NH | ~10.5 | - |

| CH₂ (oxindole) | ~3.6 | ~36 |

| C=O | - | ~178 |

| C-NO₂ | - | ~142 |

Note: The exact chemical shifts can vary depending on the solvent and specific derivative.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. tutorchase.comrsc.org For this compound, MS is essential for confirming its molecular formula (C₈H₆N₂O₃).